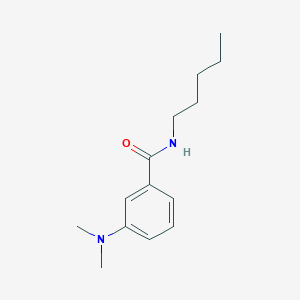

3-(dimethylamino)-N-pentylbenzamide

CAS No.:

Cat. No.: VC15018581

Molecular Formula: C14H22N2O

Molecular Weight: 234.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H22N2O |

|---|---|

| Molecular Weight | 234.34 g/mol |

| IUPAC Name | 3-(dimethylamino)-N-pentylbenzamide |

| Standard InChI | InChI=1S/C14H22N2O/c1-4-5-6-10-15-14(17)12-8-7-9-13(11-12)16(2)3/h7-9,11H,4-6,10H2,1-3H3,(H,15,17) |

| Standard InChI Key | GGRACPNOCDAMEH-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCNC(=O)C1=CC(=CC=C1)N(C)C |

Introduction

Molecular Structure and Chemical Properties

Structural Characterization

The compound’s molecular formula is C₁₄H₂₂N₂O, with a molecular weight of 234.34 g/mol. Its structure consists of a benzamide core (a benzene ring linked to a carboxamide group) modified with two key substituents:

-

A dimethylamino group (-N(CH₃)₂) at the 3-position of the aromatic ring, introducing electron-donating effects that influence electronic distribution and reactivity .

-

A pentyl chain (-NH-C₅H₁₁) on the amide nitrogen, contributing to lipophilicity and potential membrane permeability .

The dimethylamino group enhances solubility in polar solvents (e.g., ethanol, DMSO) due to its polarity, while the pentyl chain may improve lipid bilayer interaction, a feature observed in structurally similar compounds .

Spectroscopic Data

While experimental NMR data for 3-(dimethylamino)-N-pentylbenzamide are unavailable, analogs provide predictive benchmarks:

-

¹H NMR:

-

¹³C NMR:

These predictions align with spectral patterns of related N-substituted benzamides .

Synthesis and Optimization

Synthetic Routes

Two primary methods are proposed based on analogous benzamide syntheses:

Carbodiimide-Mediated Coupling

-

Activation: React 3-(dimethylamino)benzoic acid with N,N′-diisopropylcarbodiimide (DIC) and N-hydroxybenzotriazole (HOBt) in dichloromethane to form an active ester .

-

Amidation: Add pentylamine to the activated intermediate, yielding the target compound after 12–24 hours .

-

Purification: Isolate via silica gel chromatography (petroleum ether/ethyl acetate) .

Advantages: High yield (70–85%), mild conditions preserving sensitive functional groups .

Acid Chloride Route

-

Chlorination: Treat 3-(dimethylamino)benzoic acid with thionyl chloride (SOCl₂) to form the acid chloride.

-

Nucleophilic Attack: React with pentylamine in the presence of a base (e.g., triethylamine) to form the amide .

Advantages: Faster reaction times (<6 hours) but risk of side reactions with acid-sensitive groups .

Physicochemical and Pharmacological Profiles

Solubility and Stability

-

Solubility:

-

Stability: Stable at room temperature for >6 months; sensitive to prolonged exposure to light or moisture .

Biological Activity (Inferred)

While no direct studies on 3-(dimethylamino)-N-pentylbenzamide exist, structurally related benzamides exhibit:

-

Antiviral Activity: Analogous N-phenylbenzamides inhibit enterovirus 71 (IC₅₀ = 5.7–12 μM) .

-

Receptor Modulation: Piperazine-linked benzamides show high affinity for dopamine D3 receptors (Kᵢ = 1 nM) .

Hypothesized Mechanisms:

-

The dimethylamino group may engage in hydrogen bonding with viral proteases or neuronal receptors .

-

The pentyl chain could enhance blood-brain barrier penetration, relevant to neuroactive compounds .

Future Directions

Research Priorities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume